I-Tid-PC-16

Übersicht

Beschreibung

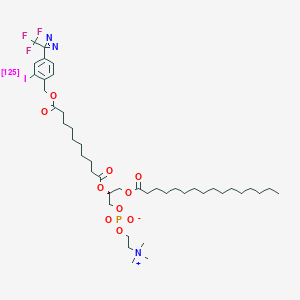

I-Tid-PC-16, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, is a synthetic phospholipid analog. This compound is often used in biochemical and biophysical studies due to its ability to mimic natural phospholipids found in cell membranes. It is particularly useful in the study of membrane proteins and lipid-protein interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of I-Tid-PC-16 involves the radioiodination of its tin precursor, which is a phosphatidylcholine analog. The process typically includes the following steps:

Synthesis of the Tin Precursor:

Radioiodination: The tin precursor is then subjected to radioiodination using iodine-125.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

I-Tid-PC-16 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipid derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biochemical properties.

Substitution: The phosphocholine head group can be substituted with other functional groups, altering the compound’s properties and interactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

I-Tid-PC-16 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study lipid-protein interactions and membrane dynamics.

Biology: Employed in the investigation of cell membrane structure and function, as well as in the study of membrane-associated proteins.

Medicine: Utilized in drug delivery systems, particularly in the development of liposomal formulations for targeted drug delivery.

Wirkmechanismus

I-Tid-PC-16 exerts its effects by integrating into lipid bilayers, mimicking the behavior of natural phospholipids. It interacts with membrane proteins and other lipids, influencing membrane fluidity, permeability, and protein function. The molecular targets include various membrane-associated proteins, and the pathways involved often relate to signal transduction and membrane trafficking .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

Uniqueness

I-Tid-PC-16 is unique due to its radioiodinated phosphocholine head group, which allows for specific labeling and tracking in biochemical studies. This feature distinguishes it from other similar phospholipids, making it particularly valuable in research applications that require precise localization and quantification of lipid molecules.

Biologische Aktivität

I-Tid-PC-16, a compound often studied for its interactions with plasma membrane proteins, particularly the plasma membrane Ca²⁺-ATPase (PMCA), has garnered attention for its biological activity. This article synthesizes current research findings on the compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound primarily interacts with PMCA, a critical enzyme responsible for maintaining calcium homeostasis in cells. Research indicates that the binding of this compound to PMCA alters its conformational states, which can significantly influence calcium transport across the plasma membrane.

- Conformational Changes : Studies have shown that this compound facilitates a switch between different conformational states of PMCA. Specifically, it promotes the transition from the E₂ state (inactive) to the E₁I state (auto-inhibited) when calcium is present, highlighting its role in modulating enzyme activity depending on calcium concentration levels .

- Calcium Dependence : The incorporation of radiolabeled this compound into PMCA demonstrates a hyperbolic relationship with calcium concentrations. At low calcium levels (up to approximately 40 μM), binding increases significantly, suggesting a high affinity for PMCA under these conditions. However, at higher concentrations, binding decreases, indicating potential competitive inhibition or conformational shifts that reduce efficacy .

Case Study: PMCA Modulation

A pivotal study examined the effects of this compound on PMCA activity under various calcium concentrations. Key findings included:

- Binding Affinity : The half-maximal concentration () for this compound binding was determined to be approximately 0.52 μM, significantly lower than the for PMCA activation (11 μM). This suggests that this compound has a stronger intrinsic affinity for PMCA than calcium itself .

- Impact on ATPase Activity : The modulation of ATPase activity by neutral phospholipids in conjunction with this compound was also observed. The presence of different lipid compositions influenced how effectively PMCA could transport calcium ions, indicating that this compound's effects are context-dependent and can vary based on membrane composition .

Data Tables

The following table summarizes key parameters from studies investigating the biological activity of this compound:

| Parameter | Value | Notes |

|---|---|---|

| for this compound | 0.52 μM | Indicates high binding affinity |

| for PMCA Activation | 11 μM | Reflects lower intrinsic affinity for Ca²⁺ |

| Maximal Binding (% Control) | 176.7 ± 4.3% | Observed at optimal calcium concentration |

| ATPase Activity | 11 μM | Shows dependency on calcium concentration |

Potential Therapeutic Applications

The modulation of intracellular calcium levels through compounds like this compound could have significant implications in treating conditions related to calcium dysregulation, such as:

- Cardiovascular Diseases : By enhancing PMCA activity and improving calcium handling in cardiac cells, this compound may offer protective effects against heart diseases.

- Neurodegenerative Disorders : Given the role of calcium in neuronal signaling and excitability, compounds that modulate PMCA could potentially be beneficial in conditions like Alzheimer's disease or Parkinson's disease.

Eigenschaften

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-[10-[[2-(125I)iodanyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methoxy]-10-oxodecanoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H70F3IN3O10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-22-25-40(52)57-33-37(34-59-61(54,55)58-30-29-50(2,3)4)60-41(53)26-23-20-17-16-19-21-24-39(51)56-32-35-27-28-36(31-38(35)47)42(48-49-42)43(44,45)46/h27-28,31,37H,5-26,29-30,32-34H2,1-4H3/t37-/m1/s1/i47-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMUBPQMRBSKNL-ZRKYHJCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC(=O)OCC1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC(=O)OCC1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)[125I] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H70F3IN3O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935577 | |

| Record name | 3-(Hexadecanoyloxy)-2-{[10-({2-(~125~I)iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methoxy)-10-oxodecanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1001.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156996-76-8 | |

| Record name | 1-Palmitoyl-2-(decanedioyl mono-(2-iodo-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzyl)ester)glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156996768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecanoyloxy)-2-{[10-({2-(~125~I)iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methoxy)-10-oxodecanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.